Product packaging for O-Methyl-O-(N-Butylfluorescein)phosphate(Cat. No.:CAS No. 887406-94-2)

O-Methyl-O-(N-Butylfluorescein)phosphate

Cat. No.: B562090
CAS No.: 887406-94-2
M. Wt: 482.4 g/mol
InChI Key: GWWJRRTUWNPCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of Fluorogenic Probes in Contemporary Biochemical Research

Fluorogenic probes are indispensable tools in modern biochemical and cellular research. nih.govacs.org These molecules are designed to be initially non-fluorescent or weakly fluorescent. Upon a specific enzymatic reaction or interaction with a target molecule, they undergo a chemical transformation that results in a significant increase in fluorescence. nih.gov This "turn-on" mechanism provides a high signal-to-noise ratio, enabling the sensitive and real-time detection of biological processes. capes.gov.br

The core structure of a fluorogenic probe typically consists of a fluorophore, a recognition element that interacts with the target, and a linker. The applications of these probes are vast, ranging from in vitro enzyme assays and high-throughput screening to live-cell imaging and in vivo diagnostics. acs.orgnih.gov They allow researchers to visualize the location and activity of enzymes, monitor dynamic cellular events, and elucidate complex biological pathways with high spatial and temporal resolution. nih.govnih.gov

O-Methyl-O-(N-Butylfluorescein)phosphate as a Potential Fluorescein-Based Reporter in Enzymology

This compound belongs to the fluorescein (B123965) family of dyes, which have been a cornerstone of fluorescence-based applications for over a century. Fluorescein and its derivatives are prized for their high quantum yields and bright green emission. The basic principle behind fluorescein-based phosphate (B84403) probes is the quenching of fluorescence by the phosphate group. Enzymatic cleavage of this phosphate moiety by a phosphatase enzyme liberates the highly fluorescent fluorescein derivative.

While there is a wealth of information on various fluorogenic phosphatase substrates, specific details regarding the development and application of this compound as a "pioneering" reporter are not available in peer-reviewed scientific journals. Its chemical structure suggests it is designed to be a substrate for phosphatases. The presence of the methyl and butyl groups may be intended to modulate properties such as cell permeability, substrate specificity, or the spectral properties of the resulting fluorophore. However, without specific studies, its performance and significance in the field of enzymology remain uncharacterized in the public domain.

Broad Impact on Enzyme Activity Monitoring and Cellular Mechanism Elucidation

The ultimate goal of a fluorogenic probe like this compound would be to have a broad impact on monitoring enzyme activity and elucidating cellular mechanisms. Generally, fluorescein-based phosphate probes have been instrumental in studying various phosphatases, which are crucial regulators of cellular signaling. nih.govnih.gov These probes have been used to:

Quantify enzyme kinetics: By continuously monitoring the increase in fluorescence, researchers can determine key kinetic parameters of an enzyme.

Screen for enzyme inhibitors: These probes are widely used in high-throughput screening to identify potential drug candidates that inhibit phosphatase activity.

Image enzyme activity in living cells: Cell-permeable versions of these probes allow for the visualization of where and when specific phosphatases are active within a cell. nih.gov

Although the specific contributions of this compound to these areas are not documented, its structure is consistent with that of a fluorogenic phosphatase substrate. The broader class of fluorescein-based probes has undeniably had a significant impact on our understanding of enzyme function and cellular biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23O8P B562090 O-Methyl-O-(N-Butylfluorescein)phosphate CAS No. 887406-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23O8P/c1-3-4-13-30-16-9-11-20-22(14-16)31-23-15-17(33-34(27,28)29-2)10-12-21(23)25(20)19-8-6-5-7-18(19)24(26)32-25/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWJRRTUWNPCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)OC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662097
Record name 6'-Butoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl methyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-94-2
Record name Phosphoric acid, mono(6′-butoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl) monomethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887406-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Butoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl methyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Structural Aspects of O Methyl O N Butylfluorescein Phosphate for Functional Design

Synthetic Pathways for Fluorescein (B123965) Phosphate (B84403) Derivatives

The synthesis of fluorescein phosphate derivatives is crucial for creating probes used in highly sensitive fluorescence-based enzyme assays. tandfonline.com These derivatives are valued for their high extinction coefficients and fluorescence quantum yields. tandfonline.com The foundational fluorescein structure is typically synthesized through a Friedel-Crafts reaction, where phenolic derivatives react with phthalic anhydride (B1165640) derivatives. researchgate.net

Historically, the phosphorylation of fluorescein using phosphorus oxychloride in pyridine (B92270) was found to be inefficient, resulting in low yields of uncharacterized fluorescein diphosphate (B83284) (FDP). tandfonline.com More effective and refined methods have since been developed. One successful approach is the tetrazole-promoted phosphitilation and subsequent oxidation method. tandfonline.com Another strategy involves using di-tert-butyl N,N-diethylphosphoramidite as the phosphitilating reagent, though this can lead to impurities like fluorescein monophosphate (FMP) that are difficult to remove. tandfonline.com

A significant advancement in synthesizing high-quality FDP involves the use of benzyl (B1604629) groups as protecting groups instead of relying on a hydrolysis method for deprotection. tandfonline.com In this pathway, dibenzyl diisopropylphosphoramidite is used to phosphitilate fluorescein. tandfonline.com The resulting fluorescein bisphosphite intermediate is unstable and must be oxidized to its bisphosphate form for purification. tandfonline.com The final deprotection step to remove the benzyl groups is achieved under mild reduction conditions, yielding gram quantities of high-purity FDP suitable for enzymatic studies. tandfonline.com

Table 1: Comparison of Synthetic Methods for Fluorescein Phosphate Derivatives

Method Reagents Key Features Reported Issues
Phosphorus Oxychloride Fluorescein, Phosphorus oxychloride, Pyridine Direct phosphorylation Inefficient, low yields, poor characterization of product. tandfonline.com
Di-tert-butyl Phosphoramidite Fluorescein, Di-tert-butyl N,N-diethylphosphoramidite Successful phosphitilation Contamination with FMP and other impurities; difficult purification. tandfonline.com

| Benzyl Phosphoramidite | Fluorescein, Dibenzyl diisopropylphosphoramidite | Benzyl groups used as protecting groups; deprotection via mild reduction | Intermediate instability requires immediate oxidation. tandfonline.com |

Strategic Incorporation of the N-Butyl Moiety for Enhanced Probe Functionality and Enzyme Interaction

The functionality of a fluorescent probe is heavily dependent on its molecular structure, which dictates its interaction with the biological target. nih.gov Fluorogenic probes are often designed with a recognition moiety that structurally resembles an enzyme's natural substrate, allowing the probe to be guided to the enzyme's active site. nih.gov The incorporation of an N-butyl group into the fluorescein scaffold serves as a strategic modification to enhance this targeting capability.

A common method for introducing this group is through the formation of an amide bond. For example, 5-(N-butylamide)-fluorescein can be synthesized by reacting 5-carboxyfluorescein (B1664652) with n-butylamine, a reaction facilitated by coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and N,N-diisopropylethylamine (DIEA). researchgate.net

Methodologies for Characterization of Phosphate Ester Linkages within Fluorescein Scaffolds

The characterization of the phosphate ester linkage in fluorescein-based probes is essential for confirming their structure and understanding their stability and reactivity. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. Specifically, ¹H NMR provides detailed information about the chemical environment of protons in the molecule, allowing for the confirmation of structural features, such as the presence of a monosubstituted fluorescein molecule or the successful conjugation of different moieties through ester bonds. tandfonline.commdpi.com

Chromatographic methods are vital for both purification and analysis. High-Performance Liquid Chromatography (HPLC) is routinely used to separate the probe from starting materials and byproducts, as well as to quantify its purity. mdpi.com For more detailed analysis, chromatography is often coupled with mass spectrometry (MS). Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying the parent compound and its degradation or hydrolysis products, providing direct evidence of the phosphate ester's integrity or cleavage. nih.govcdc.gov

To enhance the analysis of phosphate esters by mass spectrometry, chemical derivatization may be employed. One such technique is the methylation of the phosphate group using reagents like (trimethylsilyl)diazomethane (TMSD). acs.org This process neutralizes the negative charge of the phosphate, which can improve its behavior in reverse-phase liquid chromatography and enhance its detection sensitivity in MS, allowing for robust quantification even from small biological samples. acs.org

Table 2: Analytical Methods for Characterizing Fluorescein Phosphate Esters

Technique Application Information Obtained Reference
¹H NMR Spectroscopy Structural Elucidation Confirmation of covalent structure, presence of functional groups, and successful conjugation. tandfonline.com, mdpi.com
HPLC Purification & Quantification Separation from impurities, assessment of purity, and quantification. mdpi.com
GC-MS / LC-MS Identification & Analysis Molecular weight confirmation, identification of parent compound and hydrolysis products. nih.gov, cdc.gov

| Phosphate Methylation + RPLC-HRMS | Sensitive Quantification | Derivatization to improve chromatographic separation and mass spectrometric detection of phosphate esters. | acs.org |

Design and Synthesis of Advanced O-Methyl-O-(N-Butylfluorescein)phosphate Analogs for Targeted Applications

The framework of this compound serves as a versatile scaffold for the design and synthesis of advanced analogs with tailored functionalities for specific applications. The development of such analogs often focuses on fine-tuning the probe's spectral properties, substrate specificity, and cellular retention.

One established strategy for creating advanced analogs is the introduction of different functional groups onto the fluorescein core. For instance, the synthesis of halogenated (e.g., bromo or chloro) derivatives of fluorescein-based probes can significantly alter the electronic properties of the fluorophore. nih.gov This can lead to shifts in the absorption and emission spectra, potentially moving them toward longer, more biologically compatible wavelengths. acs.org Halogenation can also lower the pKa of the phenolic groups on the fluorescein, making the probe's fluorescence less sensitive to fluctuations in physiological pH. nih.gov

Another avenue for creating advanced analogs involves modifying the probe to serve as a platform for further functionalization. The core structure can be synthesized with reactive handles that allow for conjugation to other molecules, such as peptides or targeting ligands, to direct the probe to specific subcellular locations or protein complexes. The use of a parent platform molecule, like 5-(N-butylamide)-fluorescein, for the synthesis of more complex biarsenical probes is a clear example of this modular approach. researchgate.net

The synthesis of these advanced analogs would draw upon established chemical principles. For example, the incorporation of a methyl group on the phosphate, as in the title compound, is a known strategy in the synthesis of intermediates for biological pathways like the methylerythritol phosphate (MEP) pathway. semanticscholar.org By combining these synthetic strategies—halogenation, addition of coupling handles, and specific modifications to the phosphate group—researchers can design and create a new generation of this compound analogs for highly targeted applications, such as voltage-sensitive imaging or the study of specific enzyme mechanisms. nih.govsemanticscholar.org

Enzymatic Activation Mechanism of O Methyl O N Butylfluorescein Phosphate

Principles of Phosphate (B84403) Ester Hydrolysis Leading to Fluorogenic Response

The core of the fluorogenic response of O-Methyl-O-(N-Butylfluorescein)phosphate lies in the enzymatic hydrolysis of its phosphate ester bond. In its native state, the compound is non-fluorescent. The phosphate group attached to the fluorescein (B123965) core quenches its fluorescence. The enzymatic reaction involves the hydrolytic cleavage of this phosphate group, which liberates the highly fluorescent molecule, N-Butylfluorescein.

This process is catalyzed by a class of enzymes known as phosphatases. These enzymes facilitate the nucleophilic attack of a water molecule on the phosphorus atom of the phosphate group. This leads to the breaking of the P-O bond and the formation of a free phosphate ion and the fluorescent N-Butylfluorescein. The general mechanism can be summarized as follows:

This compound + H₂O --(Phosphatase)--> N-Butylfluorescein + Phosphate + Methanol

The generation of N-Butylfluorescein results in a detectable fluorescent signal, the intensity of which is proportional to the amount of enzyme activity. This principle is widely used in various biochemical assays to quantify the activity of phosphatases.

Investigation of Enzyme Specificity Towards the this compound Substrate

The rate and efficiency of the hydrolysis of this compound are highly dependent on the specific enzyme used. Phosphatases exhibit a broad range of substrate specificities. Alkaline phosphatases, for instance, are known to hydrolyze a wide variety of phosphate monoesters. nasa.gov

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the reviewed literature, studies on the closely related compound, 3-O-methylfluorescein phosphate (3-OMFP), provide valuable insights into the expected enzymatic behavior. For example, the hydrolysis of 3-OMFP by (Na+ + K+)-ATPase exhibits significantly different kinetics compared to the common substrate p-nitrophenyl phosphate (NPP), with a Michaelis constant (Km) that is two orders of magnitude lower and a maximum reaction velocity (Vmax) that is two times greater. aatbio.com This suggests a higher affinity of the enzyme for the fluorescein-based substrate. aatbio.com

In a different study, the enzyme dual-specificity phosphatase 22 (DUSP22) was shown to dephosphorylate 3-OMFP. nih.govresearchgate.netmdpi.com The assay was conducted using a 10 µM concentration of the substrate, and the reaction progress was monitored by measuring the fluorescence of the resulting 3-O-methylfluorescein. nih.govresearchgate.netmdpi.com

These findings with a similar substrate suggest that this compound would also be a substrate for a range of phosphatases, with the kinetic parameters (Km and Vmax) varying depending on the specific enzyme and reaction conditions. The determination of these parameters is crucial for a quantitative understanding of the enzyme-substrate interaction.

Table 1: Comparative Kinetic Data for 3-O-methylfluorescein phosphate (3-OMFP) Hydrolysis

Enzyme Substrate Km Vmax Notes
(Na+ + K+)-ATPase 3-OMFP 2 orders of magnitude less than NPP 2x greater than NPP Indicates high affinity for the substrate. aatbio.com
DUSP22 3-OMFP Not specified Not specified Used at 10 µM for activity assays. nih.govresearchgate.netmdpi.com

This table presents data for a structurally similar compound due to the lack of specific kinetic data for this compound in the reviewed literature.

Spectroscopic Analysis of the Fluorescent Signal Generation Upon Dephosphorylation

The enzymatic dephosphorylation of this compound results in the formation of N-Butylfluorescein, a fluorescent molecule. The generation of this product can be monitored using fluorescence spectroscopy. N-Butylfluorescein exhibits distinct excitation and emission maxima that allow for its sensitive detection.

Upon cleavage of the phosphate group, the N-Butylfluorescein product has a characteristic excitation maximum at approximately 467 nm and an emission maximum at around 512 nm. nih.gov The intensity of the fluorescence emission at 512 nm, when excited at 467 nm, is directly proportional to the concentration of the liberated N-Butylfluorescein. This linear relationship forms the basis for quantitative enzymatic assays.

The spectroscopic properties of the product are critical for designing assays with high sensitivity and low background interference. The choice of excitation and emission wavelengths is crucial to maximize the signal-to-noise ratio.

Table 2: Spectroscopic Properties of N-Butylfluorescein

Property Wavelength (nm) Reference
Excitation Maximum 467 nih.gov

Kinetic and Mechanistic Studies with O Methyl O N Butylfluorescein Phosphate

Application in Continuous Fluorometric Assays for Enzyme Kinetics

O-Methyl-O-(N-Butylfluorescein)phosphate and its analogs, such as butyl-FLIP (a water-soluble fluorescein (B123965) myo-inositol phosphate), are valuable substrates for continuous fluorometric assays. nih.gov In these assays, the non-fluorescent phosphate (B84403) ester is hydrolyzed by a phosphatase, releasing a highly fluorescent product. nih.gov The resulting increase in fluorescence can be monitored in real-time, providing a direct measure of the initial rate of the enzymatic reaction. This method offers significant advantages over discontinuous assays, as it allows for the rapid and high-throughput determination of enzyme activity under various conditions.

The sensitivity of fluorogenic substrates like this compound enables the use of low enzyme and substrate concentrations, which is particularly beneficial when working with rare or expensive enzymes. walisongo.ac.id Furthermore, the continuous nature of the assay allows for the detailed study of reaction progress curves, which can provide deeper insights into the enzyme's kinetic behavior. nih.gov

Determination of Kinetic Parameters for Phosphatase Activity Using this compound

The use of this compound and its analogs has been instrumental in determining the kinetic parameters of various phosphatases. A key example is the study of phosphatidylinositol-specific phospholipase C (PI-PLC) from Bacillus cereus using butyl-FLIP. nih.gov

Unlike substrates that follow traditional Michaelis-Menten kinetics, butyl-FLIP exhibits sigmoidal kinetics with PI-PLC, indicating cooperative binding. nih.gov The kinetic data for the hydrolysis of butyl-FLIP by PI-PLC can be fitted to the Hill equation, which provides empirical parameters that describe the cooperative nature of the enzyme-substrate interaction. nih.gov

Kinetic Parameters for the Hydrolysis of Butyl-FLIP by PI-PLC
Kinetic ParameterValueDescription
Vhmax315 ± 11 s-1The maximum reaction velocity under conditions of substrate cooperativity.
Kh0.15 ± 0.01 mMThe substrate concentration at which the reaction velocity is half of Vhmax in a cooperative system.
n (Hill Coefficient)1.5 ± 0.05A measure of the degree of cooperativity. A value greater than 1 indicates positive cooperativity.

The sigmoidal kinetics observed with butyl-FLIP are in stark contrast to the hyperbolic kinetics seen with its less hydrophobic counterpart, methyl-FLIP, which binds only to the active site and follows standard Michaelis-Menten kinetics. nih.gov This highlights the importance of the butyl group in mediating the allosteric effects.

Elucidation of Allosteric Interactions and Subsite Cooperativity in Enzyme Systems (e.g., Phosphatidylinositol-Specific Phospholipase C)

One of the most significant applications of this compound analogs is in the study of allosteric interactions and subsite cooperativity. The sigmoidal kinetics observed with butyl-FLIP and PI-PLC provide strong evidence for allosteric regulation in this monomeric enzyme. nih.gov The Hill coefficient of approximately 1.5 suggests that the binding of one substrate molecule to the enzyme enhances the binding or turnover of subsequent substrate molecules. nih.gov

This cooperative behavior is attributed to the presence of at least two binding sites on the enzyme: a catalytic active site and an allosteric activator site. nih.gov The more hydrophobic butyl-FLIP is capable of binding to both sites, leading to an increase in enzyme activity. nih.gov In contrast, the less hydrophobic methyl-FLIP only binds to the active site, resulting in non-cooperative kinetics. nih.gov

Further evidence for this two-site model comes from experiments with the non-substrate short-chain phospholipid, dihexanoylphosphatidylcholine (diC6PC). The addition of diC6PC, a known activator of PI-PLC, displaces butyl-FLIP from the activator site. This abolishes the sigmoidal kinetics and results in hyperbolic kinetics, demonstrating that diC6PC and butyl-FLIP compete for the same allosteric site. nih.gov These fluorogenic substrates have been shown to detect activation by diC6PC at much lower concentrations than previously reported. nih.gov

Effect of Allosteric Modulators on PI-PLC Kinetics with Butyl-FLIP
ConditionKinetic BehaviorInterpretation
Butyl-FLIP aloneSigmoidalPositive cooperativity due to binding at both active and allosteric sites.
Butyl-FLIP + diC6PCHyperbolicdiC6PC displaces butyl-FLIP from the allosteric site, removing cooperativity.
Methyl-FLIP aloneHyperbolicBinds only to the active site, no allosteric activation.

Probing the Catalytic Cycle and Rate-Limiting Steps of Enzymatic Reactions

Fluorogenic substrates like this compound can also provide valuable information about the catalytic cycle and rate-limiting steps of enzymatic reactions. The allosteric activation observed with butyl-FLIP and PI-PLC indicates that the binding of a molecule to the activator subsite can modulate the catalytic rate. nih.gov This suggests that conformational changes induced by binding at the allosteric site are a key part of the catalytic cycle, influencing the efficiency of the reaction.

Applications of O Methyl O N Butylfluorescein Phosphate in Cellular and Molecular Systems

Real-Time Visualization and Monitoring of Intracellular Enzymatic Processes

The ability to visualize enzymatic activity within living cells is crucial for understanding dynamic biological processes. Fluorogenic probes like O-Methyl-O-(N-Butylfluorescein)phosphate are designed for this purpose. Upon entering a cell, these probes can be acted upon by endogenous phosphatases. The enzymatic removal of the phosphate (B84403) group from the substrate leads to the generation of a fluorescent molecule, allowing for the real-time imaging of phosphatase activity. nih.gov

For instance, the incubation of HeLa cells with a fluorogenic phosphatase probe can result in a significant accumulation of intracellular fluorescence, providing a sensitive readout of phosphatase activity within the cellular environment. nih.gov This approach has been extended to two-photon microscopy, which offers advantages such as increased penetration depth and reduced photodamage, making it suitable for imaging in deeper tissues. acs.org By conjugating such probes to cell-penetrating peptides, researchers have achieved organelle-specific imaging of phosphatase activities with good spatial and temporal resolution. acs.org

While many studies focus on endpoint assays, the principles underlying these fluorogenic probes are applicable to the real-time monitoring of enzymatic processes. The rate of fluorescence increase can be directly correlated with the rate of the enzymatic reaction, offering a window into the dynamic regulation of phosphatase activity in response to various stimuli.

Utility in High-Throughput Screening for Enzyme Modulators and Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries for their effects on biological targets. O-methyl-fluorescein phosphate (OMFP) is a widely used substrate in HTS campaigns aimed at identifying modulators of protein phosphatases, particularly protein tyrosine phosphatases (PTPs). nih.gov

These assays are typically performed in microtiter plates (384- or 1536-well formats) and rely on the increase in fluorescence upon the dephosphorylation of OMFP by the target phosphatase. nih.gov The sensitivity of fluorogenic substrates like OMFP allows for the use of low enzyme concentrations, typically in the low nanomolar range, making the assays cost-effective and suitable for miniaturization. nih.gov OMFP-based assays are also noted for their resistance to optical interference from test compounds, a common issue in HTS. nih.gov

A typical HTS protocol involves incubating the target phosphatase with the test compounds and then adding OMFP to initiate the enzymatic reaction. The fluorescence intensity is measured over time, and compounds that alter the rate of fluorescence generation are identified as potential modulators.

Table 1: Representative HTS Protocol for a Protein Tyrosine Phosphatase using OMFP

ParameterValue
EnzymeStriatal-enriched tyrosine phosphatase (STEP), catalytic domain
Enzyme Concentration0.5 nM
SubstrateO-methyl-fluorescein phosphate (OMFP)
Substrate Concentration25 µM
Test Compound Concentration20 µM
Final Reaction Volume4 µL
Assay Plate Format1536-well
Detection MethodFluorescence

Data sourced from an HTS protocol for identifying inhibitors of STEP. nih.gov

The utility of OMFP has also been demonstrated in droplet-based microfluidic systems, which further miniaturize the assay volume and increase throughput for the analysis of phosphatases and their inhibitors. mdpi.com In one such study, the enzymatic activity of dual specificity phosphatase 22 (DUSP22) was measured in picoliter-sized droplets, and a dose-response inhibition study was performed to determine the half-maximal inhibitory concentration (IC50) of a known inhibitor. mdpi.com

Table 2: Droplet-Based Microfluidic Phosphatase Inhibition Assay using OMFP

ParameterValue
EnzymeDual specificity phosphatase 22 (DUSP22)
Enzyme Concentration100 nM
Substrate3-O-methylfluorescein phosphate (OMFP)
Substrate Concentration10 µM
InhibitorEthyl-3,4-dephostatin
Inhibitor Concentration Range0.39 - 12.5 µM
Droplet Volume~340.4 pL
Calculated IC505.79 ± 1.09 μM

Data from a study on a droplet-based microfluidic platform for phosphatase analysis. mdpi.com

Contributions to Understanding Molecular Signaling Pathways Involving Phosphatases

The reversible phosphorylation of proteins is a fundamental mechanism that controls a vast array of cellular signaling pathways. While protein kinases add phosphate groups, protein phosphatases remove them, and the balance between these two activities determines the cellular response to various signals. Fluorogenic substrates like O-methyl-fluorescein phosphate have contributed to our understanding of these pathways by enabling the detailed characterization of phosphatase activity.

For example, 3-O-methylfluorescein phosphate has been used as a continuous fluorescent marker to study the activity of the plasma membrane Ca2+-ATPase. nih.gov This enzyme plays a critical role in maintaining low intracellular calcium concentrations, a key aspect of calcium signaling. Studies using this substrate have shown that its hydrolysis by the Ca2+-ATPase is linked to Ca2+ transport, a finding that helps to elucidate the enzyme's reaction cycle. nih.gov Furthermore, the activity of this enzyme was shown to be modulated by calmodulin, a key calcium-binding protein, providing insights into the regulation of calcium homeostasis. nih.gov

The use of OMFP and similar substrates has also been instrumental in studying the mitogen-activated protein kinase (MAPK) signaling pathways, which are regulated by various phosphatases. mdpi.com By providing a means to screen for and characterize inhibitors of specific phosphatases, such as PTP1B (a negative regulator of insulin (B600854) signaling) and CDC25C (a regulator of the cell cycle), researchers can dissect the roles of these enzymes in both normal physiology and disease states like cancer and diabetes. mdpi.com

Integration with Nanotechnology for Enhanced Enzyme Detection Methodologies

The integration of nanotechnology with biochemical assays has led to the development of novel and highly sensitive detection platforms. While direct applications of this compound in nanotechnology are still emerging, the principles of using fluorogenic substrates in nano-based sensors are well-established.

Nanozymes, which are nanomaterials with enzyme-like properties, and other nanoparticle-based sensors are being developed for the detection of a wide range of biological molecules. nih.govacs.org These nanosystems can be functionalized with recognition elements and signaling components to create highly sensitive and specific biosensors. For instance, fluorescent nanoparticles can be designed to release a fluorophore or change their fluorescence properties in response to enzymatic activity.

The concept of using fluorogenic substrates in conjunction with nanomaterials offers several potential advantages. The high surface area-to-volume ratio of nanoparticles can increase the local concentration of the substrate and enzyme, potentially enhancing the reaction rate and detection sensitivity. nih.gov Furthermore, nanoparticles can be engineered to target specific cellular compartments, allowing for the localized detection of enzyme activity.

While a specific example of this compound integrated into a nanosensor was not identified in the search results, the broader field of nano-biosensors for enzyme detection is rapidly advancing. The use of fluorogenic substrates is a key component of many of these technologies, suggesting a promising future for the application of compounds like this compound in the development of next-generation enzyme detection methodologies.

Methodological Considerations and Advanced Research Directions

Optimization of Assay Conditions for O-Methyl-O-(N-Butylfluorescein)phosphate Performance

The performance of this compound as a fluorogenic substrate is critically dependent on the optimization of several key assay parameters. These include pH, temperature, buffer composition, and substrate concentration. While specific optimization data for this particular compound is not extensively published, general principles for fluorescence-based assays using fluorescein (B123965) derivatives and related phosphate (B84403) esters provide a strong framework for its application.

The enzymatic cleavage of the phosphate group from this compound releases the highly fluorescent O-Methyl-O-(N-Butylfluorescein). The rate of this reaction, and thus the intensity of the fluorescent signal, is influenced by the enzyme's optimal operating conditions. For instance, in phosphatase assays using a similar substrate, 3-O-methylfluorescein phosphate (3-OMFP), the reaction is typically conducted in a Tris-HCl buffer at a pH of 7.0. nih.govresearchgate.net The pH is a critical factor as it affects both the enzyme's catalytic activity and the fluorescence quantum yield of the liberated fluorophore. For many phosphatases, a neutral to slightly alkaline pH is optimal.

Temperature is another crucial variable. Most enzymatic assays are performed at a controlled temperature, often ranging from room temperature (around 25°C) to 37°C, to ensure consistent and reproducible results. sigmaaldrich.com The optimal temperature will depend on the specific enzyme being studied.

Buffer composition, including the type of buffering agent and the presence of ions, can also impact assay performance. For example, some enzymes may be inhibited by certain ions, such as phosphate, which could be a consideration if using a phosphate buffer. nih.gov Therefore, buffers like Tris-HCl or HEPES are commonly employed.

Finally, the concentration of this compound itself must be optimized. The substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme to ensure that the reaction rate is sensitive to changes in enzyme activity or inhibition. In a study using 3-OMFP, a final concentration of 10 µM was used to assay for dual-specificity phosphatase 22 (DUSP22) activity. nih.govresearchgate.net

Table 1: General Parameters for Assay Optimization with this compound Analogs

ParameterGeneral Range/ConsiderationRationale
pH 6.5 - 8.5Enzyme activity and fluorophore quantum yield are pH-dependent.
Temperature 25°C - 37°CEnsures consistent and optimal enzyme activity.
Buffer System Tris-HCl, HEPESAvoids potential inhibition from buffers like phosphate.
Substrate [C] Near Km of the enzymeProvides optimal sensitivity for detecting changes in enzyme activity.

Development of Multiplexed Assays Utilizing Fluorescein-Based Probes

The spectral properties of fluorescein and its derivatives, including this compound, make them well-suited for the development of multiplexed assays. nih.gov Multiplexing allows for the simultaneous measurement of multiple analytes or enzymatic activities in a single sample, significantly increasing throughput and providing a more comprehensive understanding of complex biological systems.

One common strategy for multiplexing with fluorescent probes is to use spectrally distinct fluorophores. By combining probes that have different excitation and emission wavelengths, researchers can differentiate the signals from multiple reactions. While this compound itself produces a single fluorescent signal, it can be used in conjunction with other fluorogenic substrates that release different colored fluorophores, such as those based on coumarin (B35378) or rhodamine.

Another approach involves the spatial separation of assays, such as in microarray or microfluidic formats. mdpi.com In a microplate format, different enzymes or conditions can be assayed in adjacent wells. More advanced microfluidic devices can perform thousands of individual assays in picoliter-sized droplets, with each droplet representing a distinct experiment. nih.govresearchgate.net A study utilizing 3-OMFP in a droplet-based microfluidic system demonstrated the feasibility of high-throughput analysis of phosphatase activity and inhibition. nih.govresearchgate.net This technology could readily be adapted for use with this compound.

The ability to perform multiplexed enzyme assays is particularly valuable in drug discovery for screening compound libraries against multiple targets simultaneously. nih.gov

Future Prospects for this compound in Drug Discovery and Chemical Biology

The characteristics of this compound position it as a valuable tool for future applications in drug discovery and chemical biology. Its use as a fluorogenic substrate is particularly relevant for high-throughput screening (HTS) campaigns aimed at identifying enzyme inhibitors. nih.gov The "turn-on" fluorescent signal upon enzymatic activity provides a robust and sensitive readout that is amenable to automation. nih.govnih.gov

In drug discovery, this probe can be used to screen large libraries of small molecules for their ability to inhibit a specific phosphatase or other enzyme of interest. The simplicity and sensitivity of the assay format make it cost-effective and efficient for identifying initial "hit" compounds. nih.gov

In the field of chemical biology, this compound can be used to study the activity of specific enzymes within complex biological samples, such as cell lysates or even in living cells, provided the probe can be delivered across the cell membrane. This allows for the investigation of enzyme function in a more physiologically relevant context.

Furthermore, the development of derivatives of this compound with altered substrate specificities or spectral properties could expand its utility. For example, modifying the butyl group or the fluorescein core could lead to probes that are selective for different enzymes or that have emission wavelengths suitable for multiplexing with other fluorescent reporters.

Emerging Applications in Enzyme Engineering and Synthetic Biology

The field of enzyme engineering aims to create novel enzymes with improved or altered activities and specificities. Fluorogenic substrates like this compound are powerful tools in this endeavor, particularly for directed evolution experiments. mdpi.com

In a typical directed evolution workflow, a library of enzyme variants is generated through mutagenesis. These variants are then screened for the desired activity. The high-throughput nature of assays using this compound allows for the rapid screening of thousands or even millions of enzyme variants. This enables the identification of improved enzymes for various applications, from industrial biocatalysis to therapeutics. For instance, a similar approach has been used to evolve alkaline phosphatase with improved properties. mdpi.com

In synthetic biology, where novel metabolic pathways and cellular functions are constructed, this compound can serve as a reporter for the activity of an engineered pathway. anr.fr By placing a phosphatase or a similar enzyme under the control of a synthetic circuit, the fluorescent output from the cleavage of this probe can be used to monitor the circuit's performance in real-time. This provides a valuable tool for debugging and optimizing synthetic biological systems. The engineering of substrate specificity in phosphatases has been demonstrated, which could be monitored using such fluorogenic probes. nih.gov

The adaptability of this compound to high-throughput and miniaturized formats, such as droplet microfluidics, further enhances its potential in both enzyme engineering and synthetic biology, where the ability to screen large libraries and test numerous designs is paramount. ethz.ch

Q & A

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for weighing powdered forms.
  • Waste Disposal : Collect organic waste in designated containers for incineration. Avoid aqueous disposal due to potential environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.